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molecular formula C6H3BrN2O2S B2459354 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 41102-02-7

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2459354
M. Wt: 247.07
InChI Key: XTTGKZVCJRAADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883799B2

Procedure details

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (10.38 g, 61.72 mmol) was dissolved in acetic acid (230 mL) and Bromine (11.13 mL, 216 mmol) was added. The reaction was heated at 80° C. for 3.5 h. Complete reaction was confirmed by LCMS. The reaction mixture was poured onto ice water slowly and filtered off the precipitate which was dried overnight under vacuum to give 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (9.1 g, 60% yield)
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
11.13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[C:4](=[O:10])[NH:3][C:2]1=[O:11].[Br:12]Br>C(O)(=O)C>[Br:12][C:7]1[C:6]2[NH:1][C:2](=[O:11])[NH:3][C:4](=[O:10])[C:5]=2[S:9][CH:8]=1

Inputs

Step One
Name
Quantity
10.38 g
Type
reactant
Smiles
N1C(NC(C2=C1C=CS2)=O)=O
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
11.13 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Complete reaction
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice water slowly
FILTRATION
Type
FILTRATION
Details
filtered off the precipitate which
CUSTOM
Type
CUSTOM
Details
was dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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